2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride 2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216553-69-3
VCID: VC7087180
InChI: InChI=1S/C23H24FN3OS2.ClH/c24-20-8-6-19(7-9-20)21-16-30-22(25-21)14-26-10-12-27(13-11-26)23(28)17-29-15-18-4-2-1-3-5-18;/h1-9,16H,10-15,17H2;1H
SMILES: C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CC=C4.Cl
Molecular Formula: C23H25ClFN3OS2
Molecular Weight: 478.04

2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

CAS No.: 1216553-69-3

Cat. No.: VC7087180

Molecular Formula: C23H25ClFN3OS2

Molecular Weight: 478.04

* For research use only. Not for human or veterinary use.

2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride - 1216553-69-3

Specification

CAS No. 1216553-69-3
Molecular Formula C23H25ClFN3OS2
Molecular Weight 478.04
IUPAC Name 2-benzylsulfanyl-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C23H24FN3OS2.ClH/c24-20-8-6-19(7-9-20)21-16-30-22(25-21)14-26-10-12-27(13-11-26)23(28)17-29-15-18-4-2-1-3-5-18;/h1-9,16H,10-15,17H2;1H
Standard InChI Key XHZNQHZJKXQIFU-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CC=C4.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperazine ring (C4H10N2) linked to a 4-(4-fluorophenyl)thiazole moiety via a methyl group. The piperazine’s nitrogen atom is acylated by a 2-(benzylthio)ethanone group, forming the ketone functionality. The hydrochloride salt enhances water solubility, though experimental solubility data remain unreported. Key structural attributes include:

PropertyValue/Description
IUPAC Name2-benzylsulfanyl-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
SMILESC1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CC=C4.Cl
Molecular Weight478.04 g/mol
XLogP3-AA (Predicted)4.3 (Hydrophobic due to aryl and thioether groups)

The fluorophenyl-thiazole component contributes to π-π stacking interactions in biological targets, while the piperazine improves solubility and pharmacokinetics .

Synthetic Pathways and Optimization

Key Synthesis Steps

The synthesis likely involves multi-step coupling reactions, as inferred from analogous piperazine-thiazole derivatives :

  • Thiazole Ring Formation: Cyclization of 4-fluorophenylthioamide with α-haloketones yields the 4-(4-fluorophenyl)thiazole core.

  • Piperazine Functionalization: N-alkylation of piperazine with a chloromethyl-thiazole intermediate attaches the heterocycle.

  • Acylation: Reaction of the piperazine’s secondary amine with 2-(benzylthio)acetyl chloride forms the ethanone linkage.

  • Salt Formation: Treatment with HCl in a polar solvent produces the hydrochloride salt .

Challenges in Synthesis

  • Low Solubility: The hydrophobic benzylthio and fluorophenyl groups may necessitate polar aprotic solvents (e.g., DMF, DMSO) during reactions.

  • Purification: Column chromatography or recrystallization is required to isolate the hydrochloride salt, given the absence of solubility data.

Mechanistic Insights and Biological Activity

Putative Targets

The compound’s structure suggests dual activity:

  • Thiazole-Piperazine Motif: Often associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial effects .

  • Benzylthioether Group: Enhances membrane permeability and may modulate redox pathways via thiol-disulfide exchange.

Structure-Activity Relationships (SAR)

  • Fluorine Substituent: The para-fluorine on the phenyl ring increases metabolic stability and target affinity by reducing cytochrome P450-mediated oxidation.

  • Piperazine Spacer: Adjusts conformational flexibility, optimizing interactions with G-protein-coupled receptors (GPCRs) or ion channels .

Research Gaps and Future Directions

  • Solubility and Bioavailability: Empirical studies are needed to assess pharmacokinetic parameters.

  • Target Identification: High-throughput screening against kinase or GPCR panels would clarify mechanisms.

  • Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

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